An In-depth Technical Guide to 1-[2-(Methylamino)benzoyl]proline: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-[2-(Methylamino)benzoyl]proline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 1-[2-(Methylamino)benzoyl]proline. While this specific N-acyl proline derivative is not extensively documented in publicly available literature, this guide synthesizes information on its constituent moieties and analogous compounds to offer a scientifically grounded framework for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related molecules in drug discovery and development, particularly in areas where proline derivatives have shown promise.
Introduction: The Significance of N-Acyl Proline Derivatives
Proline, a unique proteinogenic secondary amino acid, imparts significant conformational rigidity to peptide backbones due to its cyclic pyrrolidine ring. This structural feature is crucial in the folding and function of many proteins and has made proline and its derivatives valuable scaffolds in medicinal chemistry. Acylation of the proline nitrogen to form N-acyl proline derivatives can further modulate the molecule's physicochemical and pharmacological properties. These modifications can influence factors such as cell permeability, metabolic stability, and interaction with biological targets.
This guide focuses on the specific compound 1-[2-(Methylamino)benzoyl]proline, which incorporates the N-methylanthraniloyl moiety. Anthranilic acid and its derivatives are known to possess a range of biological activities. The combination of these two pharmacologically relevant scaffolds in a single molecule presents an intriguing subject for chemical and biological investigation.
Chemical Structure and Physicochemical Properties
Chemical Identity
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IUPAC Name: (2S)-1-[2-(Methylamino)benzoyl]pyrrolidine-2-carboxylic acid
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Synonyms: N-(2-Methylamino-benzoyl)-L-proline, L-Proline, 1-[2-(methylamino)benzoyl]-
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CAS Number: 58177-15-4[1]
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Molecular Formula: C₁₃H₁₆N₂O₃[1]
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Molecular Weight: 248.28 g/mol [1]
Structural Diagram
Caption: Chemical structure of 1-[2-(Methylamino)benzoyl]proline.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-[2-(Methylamino)benzoyl]proline. It is important to note that these are computationally derived values and experimental verification is required for confirmation.
| Property | Predicted Value | Reference |
| Boiling Point | 499.1 ± 40.0 °C | [1] |
| Density | 1.317 ± 0.06 g/cm³ | [1] |
| pKa | 5.28 ± 0.20 | [1] |
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps: the activation of 2-(methylamino)benzoic acid and its subsequent coupling with L-proline. A common and effective method for this type of transformation is the Schotten-Baumann reaction, which involves the use of an acid chloride in the presence of a base.
Caption: Proposed two-step synthesis of 1-[2-(Methylamino)benzoyl]proline.
Detailed Experimental Protocol (Proposed)
This protocol is a suggested starting point based on analogous reactions for the synthesis of N-benzoyl-L-proline[2]. Optimization of reaction conditions, including temperature, reaction time, and purification methods, will be necessary.
Step 1: Synthesis of 2-(Methylamino)benzoyl Chloride
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(methylamino)benzoic acid.
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Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (SOCl₂) to the flask. The reaction is exothermic and releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
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Reflux: Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion to the acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution.
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Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
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Product: The resulting 2-(methylamino)benzoyl chloride is a reactive intermediate and is typically used in the next step without further purification.
Step 2: Synthesis of 1-[2-(Methylamino)benzoyl]proline
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Dissolution of L-Proline: In a beaker, dissolve L-proline in an aqueous solution of a base, such as sodium hydroxide (NaOH), and cool the solution in an ice bath.
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Acylation: While vigorously stirring the cooled L-proline solution, slowly add the freshly prepared 2-(methylamino)benzoyl chloride. Maintain the temperature of the reaction mixture below 10°C.
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Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring to ensure the reaction proceeds to completion.
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Workup: Transfer the reaction mixture to a separatory funnel and wash with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted acid chloride.
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Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. The target compound, 1-[2-(Methylamino)benzoyl]proline, should precipitate out of the solution.
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Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
Proposed Methods for Structural Characterization
Confirmation of the structure and purity of the synthesized 1-[2-(Methylamino)benzoyl]proline is critical. The following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy will be essential to confirm the presence and connectivity of all protons in the molecule, including the characteristic signals for the proline ring, the aromatic protons of the benzoyl group, and the methyl group of the methylamino substituent.
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¹³C NMR spectroscopy will provide information on the carbon framework of the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid O-H and C=O stretching vibrations, and the amide C=O stretch.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
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Melting Point: A sharp melting point range for the crystalline product will indicate a high degree of purity.
Potential Biological Activity and Therapeutic Applications (Hypothetical)
While no specific biological data for 1-[2-(Methylamino)benzoyl]proline has been found in the public domain, the structural motifs present in the molecule suggest potential areas for pharmacological investigation.
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Nootropic Activity: A patent for a broad class of L-proline derivatives has claimed nootropic (cognitive-enhancing) effects[3]. The structural similarity of 1-[2-(Methylamino)benzoyl]proline to some of the compounds described in this patent suggests that it could be a candidate for investigation in this area.
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Transporter Inhibition: Substituted benzylproline derivatives have been investigated as inhibitors of the glutamine transporter ASCT2, which is a target in cancer therapy. Although the specific methylamino-benzoyl substitution is not mentioned in the available literature, the general scaffold suggests that this compound could be screened for activity against this and other amino acid transporters.
It is imperative to conduct in vitro and in vivo studies to ascertain any biological activity and to determine the mechanism of action of 1-[2-(Methylamino)benzoyl]proline.
Caption: Potential areas of pharmacological investigation for 1-[2-(Methylamino)benzoyl]proline.
Conclusion
1-[2-(Methylamino)benzoyl]proline is a fascinating molecule that combines the structural rigidity of proline with the chemical features of N-methylanthranilic acid. Although it is not a well-documented compound, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles. The proposed synthetic route via a Schotten-Baumann reaction is a reliable starting point for its preparation in the laboratory. The potential for this molecule to exhibit interesting biological activities, particularly in the central nervous system, warrants further investigation. This technical guide serves as a call to the scientific community to explore the chemistry and pharmacology of this and related N-acyl proline derivatives, which may hold promise for the development of new therapeutic agents.
References
Sources
- 1. 58177-15-4 CAS MSDS (N-(2-Methylamino-benzoyl)-L-proline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
